molecular formula C15H17FN4O3 B1605959 Esafloxacin CAS No. 79286-77-4

Esafloxacin

Cat. No. B1605959
CAS RN: 79286-77-4
M. Wt: 320.32 g/mol
InChI Key: BQDVLIDLHOSQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Esafloxacin is a useful research compound. Its molecular formula is C15H17FN4O3 and its molecular weight is 320.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Esafloxacin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Esafloxacin including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

79286-77-4

Product Name

Esafloxacin

Molecular Formula

C15H17FN4O3

Molecular Weight

320.32 g/mol

IUPAC Name

7-(3-aminopyrrolidin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C15H17FN4O3/c1-2-19-7-10(15(22)23)12(21)9-5-11(16)14(18-13(9)19)20-4-3-8(17)6-20/h5,7-8H,2-4,6,17H2,1H3,(H,22,23)

InChI Key

BQDVLIDLHOSQHC-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCC(C3)N)F)C(=O)O

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCC(C3)N)F)C(=O)O

Other CAS RN

129672-09-9

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 7-(3-acetylamino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (0.88 g) in 10% sodium hydroxide (15 ml) was heated to reflux for 5 hours with stirring. The solution was neutralized with 20% hydrochloric acid to give a precipitate, which was collected, washed successively with water and ethanol, dissolved in 10% acetic acid, and adjusted to pH 7.5-8.0 with 10% aqueous ammonia. There were obtained 0.70 g of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, m.p. 259°-262° C. (decomp.).
Name
7-(3-acetylamino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Quantity
0.88 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture containing 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (2.7 g), triethylamine (1.01 g), 3-aminopyrrolidine (1.72 g), and acetonitrile (100 ml) was heated under reflux for 1.5 hours. After cooling the mixture, the resulting precipitate was collected and suspended in water (20 ml). The suspension was adjusted to pH 7.5-8.0 with acetic acid. The precipitate was collected, washed with water, and dried to yield 2.85 g of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, m.p. 259°-262° C. (decomp.).
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One

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